molecular formula C21H19N3OS B2557743 N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1223738-04-2

N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2557743
CAS No.: 1223738-04-2
M. Wt: 361.46
InChI Key: HGPZILRDZCQLTP-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through condensation reactions involving suitable starting materials.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the carbazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide: can be compared with other carbazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-24-18-9-5-4-7-15(18)17-13-14(10-11-19(17)24)23-20(25)16-8-6-12-22-21(16)26-2/h4-13H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPZILRDZCQLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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